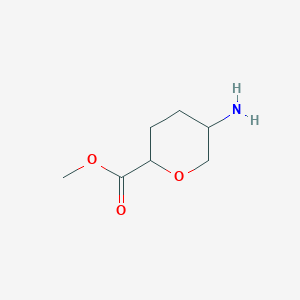
Dipotassiumhexahydroxystannate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassiumhexahydroxystannate, with the chemical formula K₂[Sn(OH)₆], is a compound of tin in its +4 oxidation state. It is a white, water-soluble solid that is often used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassiumhexahydroxystannate can be synthesized through the reaction of potassium hydroxide (KOH) with tin(IV) oxide (SnO₂). The reaction typically occurs in an aqueous medium and can be represented by the following equation:
SnO2+2KOH+2H2O→K2[Sn(OH)6]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as filtration, crystallization, and drying to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassiumhexahydroxystannate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different tin compounds.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other metal salts. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting it with hydrochloric acid (HCl) can produce tin(IV) chloride (SnCl₄) and potassium chloride (KCl).
Wissenschaftliche Forschungsanwendungen
Dipotassiumhexahydroxystannate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: It is employed in biological studies to investigate the effects of tin compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It is used in the manufacturing of ceramics, glass, and other materials due to its unique properties.
Wirkmechanismus
The mechanism by which dipotassiumhexahydroxystannate exerts its effects involves its interaction with various molecular targets and pathways. For example, in biological systems, it can interact with proteins and enzymes, potentially altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to dipotassiumhexahydroxystannate include:
- Sodium stannate (Na₂[Sn(OH)₆])
- Ammonium stannate ((NH₄)₂[Sn(OH)₆])
- Calcium stannate (Ca[Sn(OH)₆])
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its solubility in water and ability to form stable complexes with various ligands distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
H12K2O6Sn+2 |
|---|---|
Molekulargewicht |
305.00 g/mol |
InChI |
InChI=1S/2K.6H2O.Sn/h;;6*1H2;/q2*+1;;;;;;; |
InChI-Schlüssel |
MZWBMKMMWRXMNK-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.O.O.O.[K+].[K+].[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


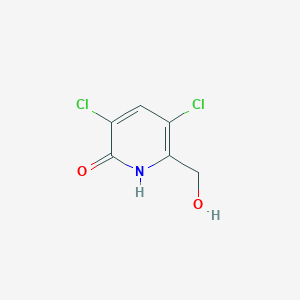

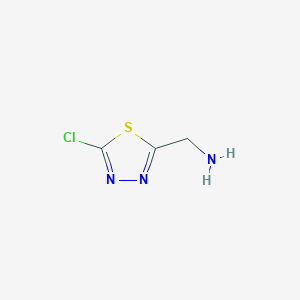
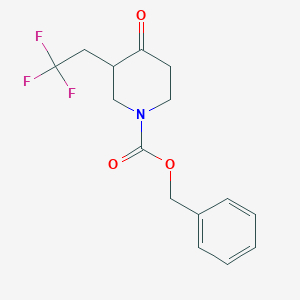
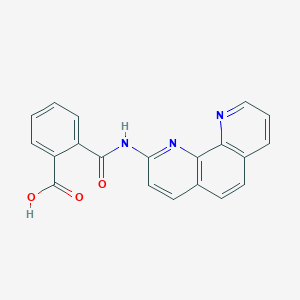
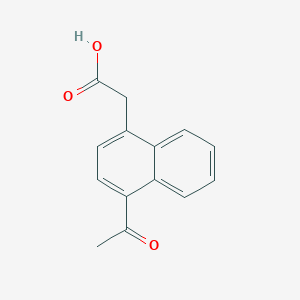
![Methyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B15249807.png)
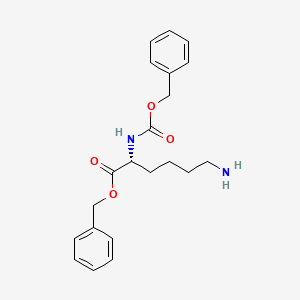
![1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B15249823.png)

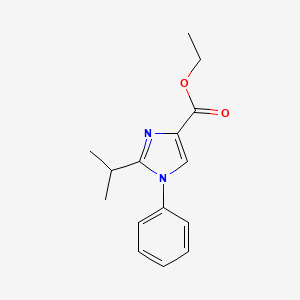
![7-Fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B15249834.png)
![Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]-](/img/structure/B15249842.png)
